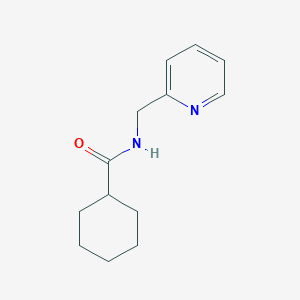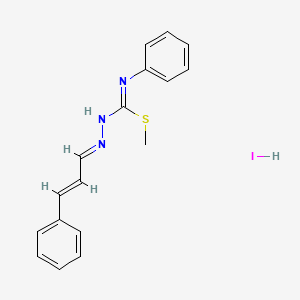![molecular formula C14H13N3O5S B5784869 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, also known as MNBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been extensively studied, and its biological effects are well characterized. However, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. One area of research is the development of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide analogs that have improved solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the biological effects of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. It is also important to investigate the potential therapeutic applications of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-bacterial properties, and its mechanism of action involves the inhibition of certain enzymes. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, which can lead to the development of new therapies for various diseases.
Méthodes De Synthèse
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with p-toluenesulfonyl chloride to form 4-methyl-2-nitrophenylsulfonamide. This intermediate is then reacted with benzoyl chloride to form 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide.
Applications De Recherche Scientifique
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been studied in various diseases such as arthritis, cancer, and bacterial infections.
Propriétés
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-6-7-13(12(8-9)17(19)20)23(21,22)16-11-5-3-2-4-10(11)14(15)18/h2-8,16H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLDZAOTJKBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)


![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)






![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)